molecular formula C15H23ClN4O2 B13572461 Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate

Cat. No.: B13572461
M. Wt: 326.82 g/mol
InChI Key: FHXZENMKGDFTGM-UHFFFAOYSA-N
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Description

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate (CAS 1420854-09-6) is a high-purity chemical intermediate offered with a documented purity of 95% . This compound belongs to a class of synthetically valuable building blocks that incorporate a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a chloropyridazine moiety . The molecular structure, represented by the formula CC(OC(NC1CCN(CC2=NN=C(Cl)C=C2)CC1)=O)(C)C, highlights these key functional groups . The presence of the Boc group is crucial in synthetic chemistry, as it protects the amine functionality during multi-step synthesis and can be readily removed under mild acidic conditions. The 6-chloropyridazin-3-yl group serves as an excellent leaving group or handles for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This makes the compound an essential precursor in medicinal chemistry and drug discovery projects, particularly for the synthesis of more complex molecules with potential pharmacological activity. As a Boc-protected piperidine derivative, its primary research value lies in the development of active pharmaceutical ingredients (APIs), and it may be related to the synthesis of various pharmacologically active molecules or used as a key impurity standard in quality control. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and it is recommended to store the material in a cool, dry place.

Properties

Molecular Formula

C15H23ClN4O2

Molecular Weight

326.82 g/mol

IUPAC Name

tert-butyl N-[1-[(6-chloropyridazin-3-yl)methyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)17-11-6-8-20(9-7-11)10-12-4-5-13(16)19-18-12/h4-5,11H,6-10H2,1-3H3,(H,17,21)

InChI Key

FHXZENMKGDFTGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=NN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the chloropyridazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate is a carbamate compound that features a tert-butyl group, a piperidine ring, and a chloropyridazine moiety. The molecular formula is C15H23ClN4O2 and it has a molecular weight of approximately 326.82 g/mol . The tert-butyl group enhances lipophilicity, while the chloropyridazine and piperidine components likely contribute to its biological activity.

Potential Applications

This compound has potential applications in several areas:

  • Medicinal Chemistry The combination of piperidine and chloropyridazine moieties may endow it with distinct biological activities compared to simpler derivatives.
  • Interaction studies Interaction studies involving this compound could focus on elucidating its specific pharmacological profile.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
N-tert-butoxycarbonylpiperidinePiperidine ring with a tert-butoxycarbonyl groupCommonly used in peptide synthesis
6-ChloropyridazinePyridazine ring with chlorine substituentKnown for its antimicrobial properties
Tert-butyl carbamateSimple carbamate structureUsed widely in organic synthesis as a protecting group
Piperidinyl urea derivativesUrea functional group attached to piperidinePotential applications in anti-cancer therapies

Mechanism of Action

The mechanism of action of tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications on the Piperidine Ring

N-Methyl Carbamate Derivatives
  • Compound: Tert-butyl N-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-N-methylcarbamate (CAS: 1261233-44-6) Key Difference: An additional methyl group on the carbamate nitrogen. Molecular Formula: C₁₅H₂₃ClN₄O₂ (same as target compound) .
Acetylated Piperidine Derivatives
  • Compound: Tert-butyl (1-acetylpiperidin-4-yl)carbamate Key Difference: Replacement of the chloropyridazinylmethyl group with an acetyl moiety. Synthesis: Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate using acetic anhydride .

Heterocyclic Substituent Variations

Pyrimidine-Based Analogues
  • Compound : Tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate (CAS: 1261233-55-9)
    • Key Difference : Substitution of pyridazine with pyrimidine and addition of a methyl group.
    • Impact : Pyrimidine’s dual nitrogen atoms at positions 1 and 3 create distinct electronic properties, influencing π-π stacking interactions in biological targets. The methyl group may sterically hinder binding .
    • Molecular Weight : 326.82 g/mol (same as target) .
Quinoline-Based Analogues
  • Compound: Tert-butyl (1-(6-chloro-3-(3,5-difluorophenyl)quinolin-4-yl)piperidin-4-yl)carbamate Key Difference: Replacement of pyridazine with a quinoline core and addition of a 3,5-difluorophenyl group. Impact: Quinoline’s planar structure enhances binding to hydrophobic pockets in proteins (e.g., HIV-1 reverse transcriptase), as seen in HIV-1 inhibitor candidates . Synthesis: Prepared via Suzuki-Miyaura coupling using (3,5-difluorophenyl)boronic acid .

Substituent Position and Functional Group Variations

Carbonyl-Linked Derivatives
  • Compound: Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate (CAS: 2377031-90-6) Key Difference: A carbonyl group links the pyridazine to the piperidine.
Aminophenyl Derivatives
  • Compound: Tert-butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate Key Difference: Aromatic aminophenyl group instead of chloropyridazine. Impact: The amine group enables hydrogen bonding and protonation at physiological pH, altering solubility and interaction with charged residues in targets .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Potential Biological Impact
Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate 1420854-09-6 C₁₅H₂₃ClN₄O₂ 326.82 Chloropyridazinylmethyl Intermediate for enzyme inhibitors
Tert-butyl N-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-N-methylcarbamate 1261233-44-6 C₁₅H₂₃ClN₄O₂ 326.82 N-Methyl carbamate Enhanced metabolic stability
Tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate 1261233-55-9 C₁₅H₂₃ClN₄O₂ 326.82 2-Chloropyrimidine + methyl Altered π-π interactions
Tert-butyl (1-acetylpiperidin-4-yl)carbamate - C₁₂H₂₂N₂O₃ 242.32 Acetyl group Increased hydrophilicity
Tert-butyl (1-(6-chloro-3-(3,5-difluorophenyl)quinolin-4-yl)piperidin-4-yl)carbamate - C₂₅H₂₅ClF₂N₂O₂ 470.93 Quinoline + 3,5-difluorophenyl HIV-1 inhibition

Biological Activity

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate is a novel compound within the carbamate class, characterized by its unique structural components: a tert-butyl group, a piperidine ring, and a chloropyridazine moiety. This combination may confer distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C15H23ClN4O2C_{15}H_{23}ClN_{4}O_{2} with a molecular weight of approximately 326.82 g/mol. The presence of the tert-butyl group enhances the compound's lipophilicity, which can influence its absorption and distribution in biological systems. The chloropyridazine and piperidine components are hypothesized to contribute significantly to its pharmacological profile.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit various biological activities, particularly in the context of anti-inflammatory and neuroprotective effects. The following sections summarize key findings from relevant research:

In Vitro Studies

  • Anti-inflammatory Activity : Initial investigations into the compound's ability to inhibit pro-inflammatory cytokines have shown promise. For example, compounds with similar piperidine structures have demonstrated the capacity to inhibit IL-1β release in LPS/ATP-stimulated human macrophages, indicating potential anti-inflammatory properties .
  • Neuroprotective Effects : The piperidine framework is often associated with neuroprotective activities. Research into related compounds has indicated that modifications to the piperidine structure can enhance neuroprotective effects against oxidative stress and neuroinflammation .

Structure-Activity Relationship (SAR)

The unique combination of structural features in this compound suggests a complex SAR that warrants further exploration. Notably, the chloropyridazine moiety may enhance binding affinity to specific biological targets, potentially influencing both efficacy and selectivity.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological ActivityReferences
This compoundTert-butyl group, piperidine ring, chloropyridazineAnti-inflammatory, neuroprotective (potential)
N-tert-butoxycarbonylpiperidinePiperidine ring with tert-butoxycarbonylUsed in peptide synthesis; limited biological data
6-ChloropyridazineChlorine substituent on pyridazineKnown for antimicrobial properties
Piperidinyl urea derivativesUrea functional group attached to piperidinePotential applications in anti-cancer therapies

Case Study 1: Anti-inflammatory Mechanisms

In a study examining the effects of piperidine derivatives on inflammatory pathways, several compounds demonstrated significant inhibition of IL-1β release. The results indicated that modifications to the piperidine structure could enhance anti-inflammatory activity through modulation of NLRP3 inflammasome activation .

Case Study 2: Neuroprotective Properties

Research on related piperidine compounds has shown protective effects against neuronal damage induced by oxidative stress. These studies suggest that structural modifications can lead to enhanced neuroprotective properties, making such compounds candidates for further development in neurodegenerative disease therapies .

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